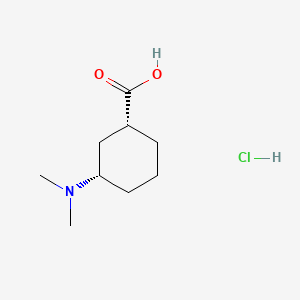
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: is a versatile compound used in various fields of chemistry and industry. It is known for its unique structural properties, which include a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group in the cis configuration. This compound is often utilized as an intermediate in organic synthesis and has applications in pharmaceuticals and other chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by a dimethylamino group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or aldehydes from the carboxylic acid group.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
trans-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: Differing in the spatial arrangement of the substituents.
cis-3-(Methylamino)cyclohexane-1-carboxylic acid hydrochloride: Featuring a methylamino group instead of a dimethylamino group.
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness: cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. The presence of both a dimethylamino group and a carboxylic acid group in the cis configuration provides distinct chemical and biological properties compared to its trans isomer or other similar compounds .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 |
Clé InChI |
TUWBFBHPFUGYMV-WLYNEOFISA-N |
SMILES isomérique |
CN(C)[C@H]1CCC[C@H](C1)C(=O)O.Cl |
SMILES canonique |
CN(C)C1CCCC(C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


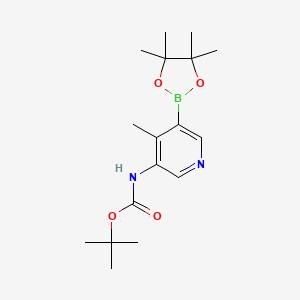

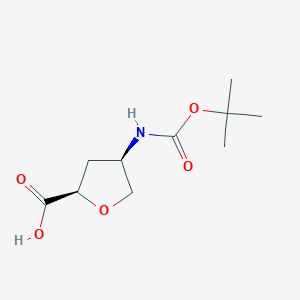


![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
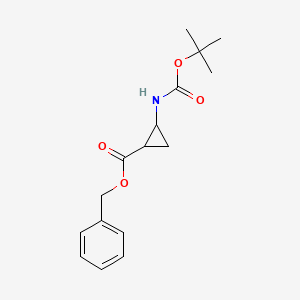

![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
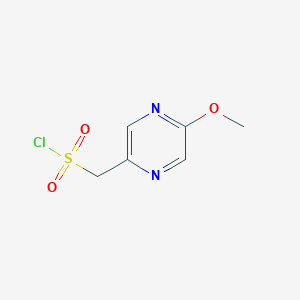
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
